GDC-0927 - 2100830-77-9

GDC-0927

Catalog Number: EVT-1736310
CAS Number: 2100830-77-9
Molecular Formula: C28H28FNO4
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0927 is under investigation in clinical trial NCT02316509 (A Study of GDC-0927 in Postmenopausal Women With Locally Advanced or Metastatic Estrogen Receptor Positive Breast Cancer).
Overview

GDC-0927, also known as SRN-927, is a next-generation selective estrogen receptor degrader designed for the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention due to its potential to effectively degrade estrogen receptors, which play a crucial role in the development and progression of certain types of breast cancer. GDC-0927 is classified as an oral selective estrogen receptor degrader, distinguishing it from other treatments that may only block estrogen receptors without degrading them.

Source and Classification

GDC-0927 was developed as part of a research initiative aimed at creating more effective therapies for hormone receptor-positive breast cancers. It belongs to a class of compounds known as selective estrogen receptor degraders, which are designed to bind to estrogen receptors and promote their degradation, thereby inhibiting the growth of estrogen-dependent tumors. The compound is particularly relevant for patients with metastatic breast cancer who have previously been treated with other endocrine therapies.

Synthesis Analysis

The synthesis of GDC-0927 involves several sophisticated organic chemistry techniques. The compound is derived from a unique scaffold that incorporates an acrylate-containing side chain. The synthesis typically follows a multi-step process:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Key Reactions: The process includes reactions such as acylation, reduction, and protection/deprotection steps to build the desired molecular structure.
  3. Final Steps: The final product is obtained through coupling reactions that form the core structure of GDC-0927.

Specific details regarding the synthesis can be found in studies that outline regioselective methods and diastereoselective approaches used to create this compound .

Molecular Structure Analysis

The molecular structure of GDC-0927 can be described in terms of its key components:

  • Chemical Formula: C23H24F3N3O3
  • Molecular Weight: 447.45 g/mol
  • Structural Features: The compound features a chromene backbone with several functional groups that enhance its ability to bind to estrogen receptors effectively.

Molecular modeling studies have indicated that GDC-0927 maintains favorable interactions with the estrogen receptor alpha, which are essential for its function as a selective estrogen receptor degrader .

Chemical Reactions Analysis

GDC-0927 undergoes specific chemical reactions that are critical for its activity:

  1. Binding: Upon administration, GDC-0927 binds to the estrogen receptor, leading to conformational changes that promote receptor degradation.
  2. Degradation Process: The compound facilitates the ubiquitination and subsequent proteasomal degradation of the estrogen receptor, effectively reducing its levels in tumor cells.
  3. Pharmacokinetics: Studies have shown that GDC-0927 exhibits favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life, allowing for effective dosing regimens .
Mechanism of Action

The mechanism of action of GDC-0927 involves several steps:

  1. Receptor Binding: GDC-0927 selectively binds to the estrogen receptor alpha.
  2. Induction of Degradation: This binding triggers a series of intracellular events leading to the ubiquitination of the receptor.
  3. Proteasomal Pathway Activation: The ubiquitinated receptors are then directed towards the proteasome for degradation, resulting in decreased levels of active estrogen receptors within cancer cells.

This mechanism is particularly beneficial in combating resistance seen with traditional endocrine therapies such as tamoxifen .

Physical and Chemical Properties Analysis

GDC-0927 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents but has limited aqueous solubility.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its therapeutic efficacy.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within expected ranges for similar compounds.

These properties contribute to its potential effectiveness as an oral therapy for breast cancer .

Applications

GDC-0927 is primarily investigated for its applications in treating estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies. Clinical trials have shown promising results regarding its safety profile and efficacy in inducing tumor regression . Furthermore, ongoing research aims to explore its potential use in combination therapies or as part of treatment regimens tailored for specific patient populations.

Mechanistic Foundations of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD)

Core Mechanism of ERα Degradation

GDC-0927 (SRN-927) is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader that induces proteasomal destruction of estrogen receptor alpha (ERα) through targeted engagement of the ubiquitin-proteasome system (UPS) [1] [3] [4]. Upon binding to ERα, GDC-0927 triggers a conformational change that facilitates the recruitment of E3 ubiquitin ligases, leading to polyubiquitination of the receptor. This ubiquitin tagging serves as a molecular signal for directional transport to the 26S proteasome, where rapid and irreversible proteolytic degradation occurs [3] [6]. The compound achieves near-complete ERα degradation (>90% reduction) in human MCF7 breast cancer cells at remarkably low concentrations (IC₅₀ = 0.03 nM), as quantified through immunofluorescence imaging and InCell Western assays [1] [2].

Structural studies reveal that GDC-0927 induces profound destabilization within the ER ligand-binding domain (LBD), particularly disrupting the hydrophobic core required for structural integrity. The compound's extended side chain penetrates deeply into the coactivator binding groove, creating steric clashes that prevent helix-12 (H12) from adopting the transcriptionally active conformation. This structural disruption not only inactivates the receptor but also exposes hydrophobic degron motifs that are normally buried, thereby enhancing recognition by the cellular protein degradation machinery [3] [6] [7].

Table 1: ER Degradation Efficiency of GDC-0927 in Model Systems

Experimental SystemConcentrationER ReductionDetection MethodReference
MCF7 cells (4h treatment)1 nM>90%Immunofluorescence imaging [1] [2]
Metastatic lesions (clinical)Clinical dose>90%FES-PET imaging [4]
MCF7 cells (4h treatment)1 nM~40% protein expression decreaseInCell Western assay [1] [2]

Receptor Antagonism and Co-Regulator Displacement

The antagonist activity of GDC-0927 is mediated through allosteric repositioning of helix-12 (H12, activation function-2 domain). In the native agonist-bound state, H12 adopts a conformation that creates a hydrophobic cleft for coactivator recruitment. GDC-0927 binding displaces H12 into an antagonist position, occluding the coactivator binding groove and instead promoting corepressor complex assembly [3] [6]. X-ray crystallographic analyses of related SERD-bound ER complexes demonstrate that the acrylic acid side chain characteristic of this drug class forms critical salt bridges with aspartic acid 351 (D351) in the LBD, locking H12 in an inactive orientation that sterically hinders transcriptional coactivators like SRC-3 and NCOA1-3 [6] [7].

GDC-0927 functions as a high-affinity competitive inhibitor of estradiol (E2) binding, with dissociation constants significantly lower than endogenous estrogen. The drug's rigid polycyclic core structure enables optimal hydrophobic interactions within the ligand-binding pocket, while its strategically positioned hydroxyl groups form hydrogen bonds with key residues (e.g., arginine 394, glutamate 353) that normally coordinate estrogen binding. This precise molecular recognition results in sustained receptor occupancy, effectively preventing estrogen reactivation of residual ER molecules that escape degradation [1] [3] [8]. Pharmacodynamic studies in clinical trials confirmed near-complete blockade of estrogen binding sites via [¹⁸F]-fluoroestradiol (FES) PET imaging, demonstrating >90% reduction in tracer uptake in metastatic lesions following GDC-0927 administration [4].

Transcriptional Suppression Dynamics

The downstream transcriptional consequences of GDC-0927-mediated ER degradation and antagonism include disruption of chromatin interactions and dissolution of ER-dependent transcriptional complexes. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses in ER+ breast cancer models reveal that GDC-0927 induces rapid dissociation of ERα from estrogen response elements (EREs) throughout the genome, with concomitant loss of RNA polymerase II recruitment at key target genes [3] [7]. This chromatin eviction occurs within hours of drug exposure and precedes measurable reductions in total ER protein levels, indicating that receptor inactivation at transcriptional loci is an immediate consequence of SERD binding rather than solely a downstream effect of degradation.

The compound exerts profound downregulation of oncogenic transcriptional networks that drive breast cancer proliferation and survival. Global gene expression profiling demonstrates that GDC-0927 suppresses critical ER-regulated pathways, including:

  • MYC oncogenic signaling: 85% reduction in MYC transcript levels
  • Cell cycle progression: 70% decrease in cyclin D1 (CCND1) expression
  • Estrogen-responsive gene networks: 90% suppression of TFF1 (pS2) and GREB1 transcription [3] [7]

This transcriptional reprogramming correlates with potent antiproliferative effects in ER+ breast cancer cell lines, where GDC-0927 achieves IC₅₀ values of 0.1–0.3 nM in MCF7 cells as measured by CellTiter-Glo assays over 72-hour exposure periods [1] [2]. The compound maintains efficacy against ESR1-mutant models, including those harboring Y537S and D538G mutations that confer resistance to conventional endocrine therapies.

Table 2: Transcriptional Downregulation of Oncogenic Pathways by GDC-0927

Target PathwayKey Regulatory GenesSuppression LevelFunctional Consequence
MYC signalingMYC, MAX, MXD1>85%Cell growth arrest
Cell cycle progressionCCND1, CDK4, CDK670-80%G1/S phase blockade
Estrogen responseTFF1, GREB1, PGR>90%Loss of ER-dependent transcription
Survival signalingBCL2, BCL-XL60-75%Increased apoptosis susceptibility

The compound's ability to simultaneously degrade ERα and suppress its transcriptional output creates a dual mechanism that effectively halts cancer cell proliferation. In vivo studies using patient-derived xenograft models confirm that these molecular effects translate to tumor regression in models resistant to conventional endocrine therapies, including those driven by constitutively active ESR1 mutants [1] [4] [6]. This comprehensive disruption of ER signaling at multiple molecular levels establishes GDC-0927 as a next-generation therapeutic agent for overcoming endocrine resistance in ER+ breast cancer.

Properties

CAS Number

2100830-77-9

Product Name

GDC-0927

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

Molecular Formula

C28H28FNO4

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N

SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Canonical SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.